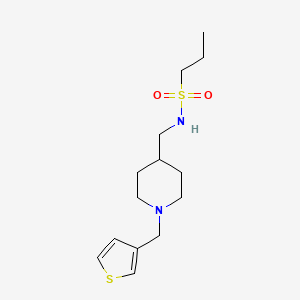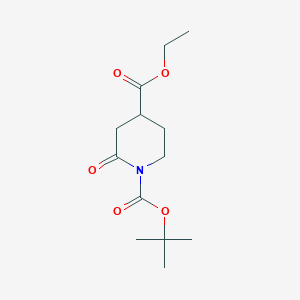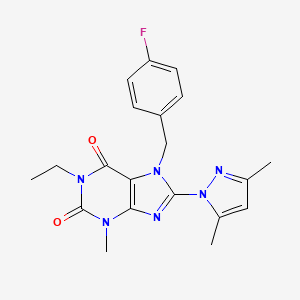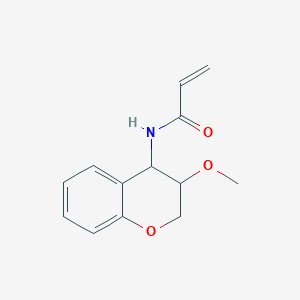![molecular formula C12H16ClNO3 B2632137 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide CAS No. 2411285-59-9](/img/structure/B2632137.png)
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide is a chlorinated organic compound with the molecular formula C₉H₁₀ClNO₃ . It appears as a colorless solid, although older samples may appear yellow. The compound is readily soluble in water and has a characteristic odor. Its structure consists of a chloroacetamide group attached to a phenolic ring, which contains a methyl group and a hydroxy group. The compound is often synthesized for various applications .
Synthesis Analysis
The synthesis of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide involves several steps. One possible route includes chloroacetylation of m- or p-aminophenols in the presence of acetic acid, acetonitrile, or tetrahydrofuran as a solvent. The resulting compound is then purified and characterized using methods such as infrared spectroscopy (IR), proton magnetic resonance (PMR), and mass spectroscopy .
Molecular Structure Analysis
The molecule consists of a phenolic ring with a methyl group substituted onto it. There are three isomers of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These forms can occur separately or as a mixture, which is also referred to as tricresol. The cresol structure serves as a precursor for the synthesis of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide .
Chemical Reactions Analysis
The chemical reactivity of this compound involves potential reactions at the benzylic position. Notably, the nitro group is meta directing, necessitating nitration as the initial step. Additionally, the conversion of the nitro group to an amine should occur last due to the ortho/para directing nature of the amine group .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-3-2-4-11(5-9)17-8-10(15)7-14-12(16)6-13/h2-5,10,15H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWOKHZJVFPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)

![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2632065.png)



![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2632077.png)